molecular formula C12H14ClF3O B14046691 1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethoxy)benzene

1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethoxy)benzene

Cat. No.: B14046691
M. Wt: 266.68 g/mol
InChI Key: UBPNOKIXBUDJRD-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethoxy)benzene (CAS: 1804049-43-1) is a halogenated aromatic compound with the molecular formula C₁₂H₁₄ClF₃O and a molar mass of 266.69 g/mol. Its structure features a benzene ring substituted with a 3-chloropropyl chain, an ethyl group, and a trifluoromethoxy (-OCF₃) moiety. Predicted physical properties include a density of 1.194±0.06 g/cm³ and a boiling point of 264.0±35.0 °C .

Properties

Molecular Formula

C12H14ClF3O

Molecular Weight

266.68 g/mol

IUPAC Name

4-(3-chloropropyl)-2-ethyl-1-(trifluoromethoxy)benzene

InChI

InChI=1S/C12H14ClF3O/c1-2-10-8-9(4-3-7-13)5-6-11(10)17-12(14,15)16/h5-6,8H,2-4,7H2,1H3

InChI Key

UBPNOKIXBUDJRD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)CCCCl)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethoxy)benzene typically involves the reaction of 3-(trifluoromethoxy)benzene with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through distillation or recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction Reactions: Reduction of the trifluoromethoxy group can yield corresponding alcohols or ethers.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Products with various functional groups replacing the chlorine atom.

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or ethers.

Scientific Research Applications

1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The trifluoromethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(2-Amino-1-propyl)-4-(trifluoromethoxy)benzene hydrochloride (CAS: 910408-72-9)

  • Molecular Formula: C₁₀H₁₃ClF₃NO
  • Molar Mass : 255.67 g/mol
  • Key Differences: Replaces the 3-chloropropyl and ethyl groups with a 2-amino-1-propyl chain. Applications: Not explicitly stated, but amino-substituted aromatics are often intermediates in drug synthesis .

1-Fluoro-2-(trifluoromethoxy)benzene (CAS: Not provided, TCI product)

  • Molecular Formula : C₇H₄F₄O
  • Key Differences :
    • Simpler structure with only a fluorine and trifluoromethoxy group on the benzene ring.
    • Lacks alkyl chains (chloropropyl/ethyl), resulting in lower molecular weight (200.10 g/mol ) and likely higher volatility.
    • Applications: Used as a building block in fluorinated material synthesis .

Flufenprox (CAS: Not provided)

  • Structure: 1-(4-chlorophenoxy)-3-((2-(4-ethoxyphenyl)-3,3,3-trifluoropropoxy)methyl)benzene
  • Key Differences: Contains a phenoxy ether linkage and a trifluoropropoxy chain instead of direct alkyl substitution. Larger molecular size (C₂₆H₂₃ClF₃O₃) and higher complexity, tailored for pesticidal activity (explicitly noted as an insecticide) .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Boiling Point (°C) Applications/Notes
1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethoxy)benzene C₁₂H₁₄ClF₃O 266.69 3-Chloropropyl, ethyl, -OCF₃ 264.0±35.0 Undocumented; likely R&D intermediate
1-(2-Amino-1-propyl)-4-(trifluoromethoxy)benzene HCl C₁₀H₁₃ClF₃NO 255.67 2-Amino-1-propyl, -OCF₃ Not reported Pharmaceutical intermediate
1-Fluoro-2-(trifluoromethoxy)benzene C₇H₄F₄O 200.10 Fluorine, -OCF₃ Not reported Fluorinated material synthesis
Flufenprox C₂₆H₂₃ClF₃O₃ 487.91 Phenoxy ether, trifluoropropoxy, -OCF₃ Not reported Insecticide

Key Research Findings

  • Trifluoromethoxy Group Impact : The -OCF₃ group in all compared compounds confers resistance to oxidative degradation, enhancing environmental persistence and biological activity .
  • Alkyl vs.
  • Amino vs. Halogen Substituents: Amino groups (e.g., in 1-(2-Amino-1-propyl)-4-(trifluoromethoxy)benzene hydrochloride) introduce polarity, making such compounds more suitable for aqueous-phase reactions than halogenated derivatives .

Biological Activity

1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethoxy)benzene is an organic compound characterized by a unique structure that includes a chloropropyl group, an ethyl group, and a trifluoromethoxy group attached to a benzene ring. Its molecular formula is C12H14ClF3OC_{12}H_{14}ClF_3O, and it has a molecular weight of approximately 266.69 g/mol. The trifluoromethoxy group significantly influences its chemical reactivity and biological activity due to its strong electron-withdrawing properties, making it valuable in various chemical applications and research contexts .

The biological activity of 1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethoxy)benzene is primarily attributed to its structural components:

  • Chloropropyl Group : This moiety can enhance lipophilicity, influencing membrane permeability and interaction with biological targets.
  • Trifluoromethoxy Group : This electron-withdrawing group can modify the electronic properties of the compound, potentially increasing its reactivity towards nucleophiles and enhancing its biological efficacy.

Pharmacological Studies

Research indicates that compounds with trifluoromethoxy groups often exhibit significant biological activities, including:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Activity : The presence of halogenated groups has been linked to increased cytotoxicity in cancer cell lines.

In a comparative study involving various fluorinated compounds, it was observed that those containing trifluoromethoxy groups demonstrated enhanced root formation activity in plant bioassays, suggesting potential applications in agricultural biotechnology .

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial effects of several halogenated phenolic compounds, including derivatives similar to 1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethoxy)benzene. The results indicated that compounds with trifluoromethoxy substitutions exhibited superior inhibition against Gram-positive bacteria compared to their non-fluorinated counterparts .
  • Cytotoxicity in Cancer Cells : In vitro assays were conducted on various cancer cell lines to assess the cytotoxic effects of 1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethoxy)benzene. The compound displayed significant dose-dependent cytotoxicity, suggesting potential as a lead compound for anticancer drug development .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics and biological activities of structurally similar compounds:

Compound NameMolecular FormulaMolecular WeightNotable Biological Activity
1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethoxy)benzeneC12H14ClF3O266.69 g/molAntimicrobial, Anticancer
1-(3-Chloropropyl)-4-ethylbenzeneC11H15Cl184.70 g/molLower reactivity; lacks trifluoromethoxy group
1-(3-Chloropropyl)-3-(trifluoromethylthio)benzeneC12H14ClF3S282.75 g/molEnhanced stability; potential agrochemical use

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